3-chloro-5-iodobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

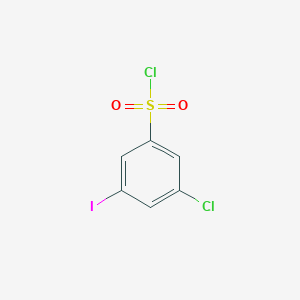

3-chloro-5-iodobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H3Cl2IO2S It is a derivative of benzene, featuring both chloro and iodo substituents on the aromatic ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-chloro-5-iodobenzene. One common method includes the reaction of 3-chloro-5-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C6H3ClI+ClSO3H→C6H3ClI(SO2Cl)+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used as catalysts.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted benzenes depending on the electrophile used.

Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

Reduction: The major product is the corresponding sulfonamide.

Scientific Research Applications

3-chloro-5-iodobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a reagent for the modification of biomolecules, such as proteins and peptides.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-5-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

- 3-chloro-4-iodobenzene-1-sulfonyl chloride

- 4-chloro-5-iodobenzene-1-sulfonyl chloride

- 3-bromo-5-iodobenzene-1-sulfonyl chloride

Uniqueness

3-chloro-5-iodobenzene-1-sulfonyl chloride is unique due to the specific positioning of the chloro and iodo substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional arrangement can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for specific synthetic applications.

Biological Activity

3-Chloro-5-iodobenzene-1-sulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzene ring substituted with chlorine and iodine atoms and a sulfonyl chloride group, which contributes to its reactivity and biological activity.

Antimicrobial Activity : Sulfonyl chlorides, including this compound, have been reported to exhibit antimicrobial properties. They can inhibit bacterial growth by interfering with key metabolic pathways. A study highlighted that sulfone derivatives can inhibit cysteine proteases, which are crucial for the survival of certain pathogens like Trypanosoma brucei .

Anticancer Potential : The compound has shown promise in cancer research. It can act as an inhibitor of protein interactions critical for cancer cell proliferation. For instance, compounds similar to this compound have been investigated for their ability to disrupt the WDR5-MYC interaction, a pathway often dysregulated in cancers .

Biological Activity Data

The following table summarizes various biological activities associated with sulfonyl chlorides, including this compound:

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of various sulfonamide compounds against Staphylococcus aureus, derivatives similar to this compound were tested for their ability to resensitize methicillin-resistant strains to β-lactam antibiotics. The results indicated significant potential for these compounds in overcoming antibiotic resistance .

- Cancer Research : Another investigation focused on the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications at specific positions could enhance anticancer activity while reducing toxicity. This highlights the potential for developing more effective therapeutic agents based on the sulfonyl chloride scaffold .

Properties

IUPAC Name |

3-chloro-5-iodobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGUZSHCEAFKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.